molecular formula C24H24CuN12O4-2 B12959509 Bis[(3S,6S)-3,6-bis[(1H-imidazol-4-yl-|EN3)methyl]-2,5-piperazinedione]-Copper

Bis[(3S,6S)-3,6-bis[(1H-imidazol-4-yl-|EN3)methyl]-2,5-piperazinedione]-Copper

Katalognummer: B12959509
Molekulargewicht: 608.1 g/mol
InChI-Schlüssel: CUCBAVGJVPDLAO-UHFFFAOYSA-J
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(3S-cis)-2,5-Piperazinedione, 3,6-bis(1H-imidazol-4-ylmethyl)-, copper complex is a coordination compound that features a copper ion coordinated with a piperazinedione ligand substituted with imidazolylmethyl groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (3S-cis)-2,5-Piperazinedione, 3,6-bis(1H-imidazol-4-ylmethyl)-, copper complex typically involves the following steps:

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the synthetic routes mentioned above. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency.

Analyse Chemischer Reaktionen

Types of Reactions

(3S-cis)-2,5-Piperazinedione, 3,6-bis(1H-imidazol-4-ylmethyl)-, copper complex can undergo various types of chemical reactions, including:

    Oxidation: The copper center can participate in oxidation reactions, where it can be oxidized from Cu(I) to Cu(II) or reduced from Cu(II) to Cu(I).

    Substitution: The imidazolylmethyl groups can undergo substitution reactions with various nucleophiles or electrophiles.

    Coordination Reactions: The copper center can coordinate with other ligands, forming new complexes.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

    Coordination: Ligands like ammonia, phosphines, or other nitrogen-containing compounds can be used for coordination reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield copper(II) complexes, while substitution reactions may result in modified imidazolylmethyl groups.

Wissenschaftliche Forschungsanwendungen

(3S-cis)-2,5-Piperazinedione, 3,6-bis(1H-imidazol-4-ylmethyl)-, copper complex has several scientific research applications:

    Medicinal Chemistry: This compound can be explored for its potential as a therapeutic agent due to its ability to interact with biological molecules.

    Catalysis: The copper center can act as a catalyst in various organic reactions, including oxidation and coupling reactions.

    Material Science: The compound can be used in the development of new materials with unique properties, such as conductive polymers or metal-organic frameworks.

Wirkmechanismus

The mechanism by which (3S-cis)-2,5-Piperazinedione, 3,6-bis(1H-imidazol-4-ylmethyl)-, copper complex exerts its effects involves the interaction of the copper center with molecular targets. The copper ion can participate in redox reactions, facilitating electron transfer processes. Additionally, the imidazolylmethyl groups can interact with biological molecules, potentially inhibiting or activating specific pathways.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

The uniqueness of (3S-cis)-2,5-Piperazinedione, 3,6-bis(1H-imidazol-4-ylmethyl)-, copper complex lies in its specific ligand structure, which provides distinct coordination environments and reactivity patterns compared to other copper complexes. The presence of imidazolylmethyl groups also imparts unique biological activity, making it a valuable compound for further research.

Eigenschaften

Molekularformel

C24H24CuN12O4-2

Molekulargewicht

608.1 g/mol

IUPAC-Name

copper;3,6-bis(imidazol-1-id-4-ylmethyl)piperazine-2,5-dione

InChI

InChI=1S/2C12H14N6O2.Cu/c2*19-11-9(1-7-3-13-5-15-7)17-12(20)10(18-11)2-8-4-14-6-16-8;/h2*3-6,9-10H,1-2H2,(H4,13,14,15,16,17,18,19,20);/q;;+2/p-4

InChI-Schlüssel

CUCBAVGJVPDLAO-UHFFFAOYSA-J

Kanonische SMILES

C1=C(N=C[N-]1)CC2C(=O)NC(C(=O)N2)CC3=C[N-]C=N3.C1=C(N=C[N-]1)CC2C(=O)NC(C(=O)N2)CC3=C[N-]C=N3.[Cu+2]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.